[1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine
Overview
Description
[1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine: is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a fluoro-phenyl group and a hydrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with hydrazine hydrate, followed by cyclization with a suitable pyrazole derivative under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-phenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, particularly against breast and colon cancer cell lines .
Industry: In the industrial sector, it is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, which are essential for the transition from the G1 to S phase of the cell cycle .
Comparison with Similar Compounds
Pyrazolo[4,3-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Pyrido[2,3-d]pyrimidine derivatives: Known for their antibacterial and antifungal activities, these compounds share structural similarities but have different biological targets.
Uniqueness: The unique combination of a fluoro-phenyl group and a hydrazine moiety in [1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine provides distinct electronic and steric properties, enhancing its binding affinity and selectivity for specific kinase targets .
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-7-1-3-8(4-2-7)18-11-9(5-16-18)10(17-13)14-6-15-11/h1-6H,13H2,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEINGUACIHGXSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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